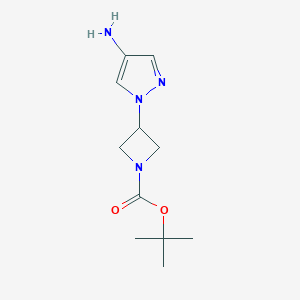

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole

Descripción

Chemical Structure and Properties 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole (CAS: 1029413-51-1) is a heterocyclic compound featuring a pyrazole core substituted with an amino group at the 4-position and a 1-Boc-azetidin-3-yl group at the 1-position. Its molecular formula is C₁₁H₁₈N₄O₂, with a molecular weight of 238.29 g/mol. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the azetidine ring’s amine, enhancing stability during synthetic processes .

Its Boc-protected azetidine moiety may enable controlled deprotection for targeted drug design .

Safety Considerations

The compound is classified as harmful via inhalation, skin contact, and ingestion. Safety protocols mandate immediate washing after exposure and storage in a dark, dry environment at 2–8°C .

Propiedades

IUPAC Name |

tert-butyl 3-(4-aminopyrazol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDHOTMQNGXWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650627 | |

| Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029413-51-1 | |

| Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkylation of Nitropyrazole

The alkylation step forms the C–N bond between the pyrazole and azetidine rings. Nitropyrazole derivatives are preferred starting materials due to their electrophilic reactivity at the nitro-substituted position.

Reagents and Conditions :

-

Alkylating Agent : 1-Boc-3-iodoazetidine or analogous electrophiles.

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO).

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the azetidine’s nitrogen acts as a nucleophile, displacing the iodide leaving group. Steric hindrance from the Boc group necessitates elevated temperatures to achieve reasonable reaction rates.

Yield Optimization :

-

Excess alkylating agent (1.5–2.0 equivalents) improves conversion.

-

Anhydrous conditions prevent hydrolysis of the Boc group.

Reduction of Nitro to Amino Group

The nitro group at the 4-position of the pyrazole is reduced to an amine, a critical step for subsequent functionalization.

Reduction Methods :

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C (10 wt%) | Ethanol, RT, 6–8 h | 85–90% |

| Iron-Powder Reduction | Fe, NH₄Cl | H₂O/EtOH, reflux | 70–75% |

Key Considerations :

-

Catalytic Hydrogenation : Preferred for scalability and cleaner profiles, though requires specialized equipment.

-

Iron-Powder Reduction : Cost-effective but generates stoichiometric waste, complicating purification.

Side Reactions :

-

Over-reduction of the pyrazole ring is mitigated by using milder conditions (e.g., lower H₂ pressure).

Boc Protection of Azetidine

The azetidine nitrogen is protected with a Boc group to prevent undesired reactivity during subsequent steps.

Protection Protocol :

-

Reagent : Di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).

-

Base : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA) in dichloromethane (DCM).

Challenges :

-

Competing reactions at the pyrazole’s amino group are avoided by prior protonation with mild acids (e.g., HCl).

Yield : 90–95% after column chromatography.

Characterization and Analytical Validation

Intermediate and final products are rigorously characterized to confirm structural integrity:

Techniques :

-

NMR Spectroscopy :

-

Mass Spectrometry :

-

HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Alternative Synthetic Approaches

Cyclization Strategies

Recent work explores azetidine ring formation via intramolecular cyclization, bypassing pre-formed azetidine precursors:

Substrate : β-Enamino ketoesters derived from N-Boc-azetidine-3-carboxylic acid.

Reagent : Hydroxylamine hydrochloride.

Outcome : Forms 1,2-oxazole intermediates, which are hydrolyzed to yield the target compound.

Advantages :

-

Fewer purification steps.

-

Higher enantiomeric purity (up to 100% ee) when using chiral starting materials.

Industrial-Scale Considerations

Large-scale synthesis introduces challenges in heat management and solvent recovery:

Optimizations :

-

Continuous Flow Reactors : Enhance heat transfer during exothermic steps (e.g., alkylation).

-

Solvent Recycling : DMF and DCM are recovered via distillation.

Cost Drivers :

-

Boc₂O and palladium catalysts account for >60% of raw material costs.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents like bromoethane, chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds containing pyrazole and azetidine structures exhibit diverse biological activities, including:

- Anticancer Properties: Several derivatives of pyrazole have been identified as potential inhibitors of enzymes related to cancer progression, such as tryptophan 2,3-dioxygenase (TD02), which is involved in tumor metabolism .

- Anti-inflammatory Effects: Pyrazole derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.

Applications in Medicinal Chemistry

The unique structure of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole allows it to serve as a scaffold for developing novel pharmaceuticals:

- Drug Development: The compound's ability to inhibit specific biological pathways makes it a target for drug discovery efforts aimed at treating various diseases, particularly cancers and autoimmune disorders.

- Synthetic Intermediates: It can act as an intermediate in synthesizing other biologically active compounds through cross-coupling reactions or further functionalization .

Materials Science Applications

The incorporation of azetidine and pyrazole units into polymeric materials has been explored due to their potential to enhance material properties:

- Polymer Synthesis: The compound can be used in creating new polymers with tailored properties for applications in coatings, adhesives, and drug delivery systems.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mecanismo De Acción

The mechanism of action of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Pyrazolo[3,4-d]pyrimidines and Triazolopyrimidines

Example Compounds :

Key Differences :

- Core Structure : These compounds feature fused pyrimidine or triazole rings, unlike the standalone pyrazole in the target compound.

- This isomerization impacts their biological activity and synthetic versatility .

- Applications : Pyrazolopyrimidines are explored for kinase inhibition, while the Boc-azetidine-pyrazole may prioritize azetidine’s conformational rigidity in drug design .

Phosphine-Functionalized Pyrazoles (Organophosphorus Ligands)

Example Compounds :

- BippyPhos (CAS: 1021176-69-1)

- 5-(Di-t-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole (CAS: 894085-97-3)

Key Differences :

- Functional Groups: These ligands incorporate phosphine groups (e.g., dicyclohexylphosphino), contrasting with the Boc-azetidine and amino groups in the target compound.

- Applications : Phosphine-pyrazoles are catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the Boc-azetidine-pyrazole is tailored for medicinal chemistry .

- Steric Effects : Bulky phosphine substituents (e.g., adamantyl in Cy-BippyPhos) create steric hindrance, unlike the compact azetidine ring .

Amino-Substituted Pyrazole Derivatives

Example Compounds :

- 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 21230-50-2, )

Key Differences :

- Substituent Diversity : The allyl and carboxylic acid groups in the former enhance polarity and hydrogen-bonding capacity, while the nitrile in the latter introduces electrophilic reactivity.

- Stability: The Boc group in the target compound improves stability compared to unprotected amines in analogs like 3-Amino-1-methylpyrazole .

Piperidine vs. Azetidine Analogues

Example Compound :

Key Differences :

- Ring Size : Azetidine (4-membered) introduces greater ring strain and conformational rigidity compared to piperidine (6-membered). This affects binding affinity in receptor-targeted applications.

Comparative Data Table

Actividad Biológica

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include both a pyrazole ring and an azetidine moiety. This combination is believed to impart distinct biological activities, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 238.29 g/mol. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen, which enhances its stability and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C11H18N4O2 |

| Molecular Weight | 238.29 g/mol |

| CAS Number | 1029413-51-1 |

| Purity Limit | ≥ 98% |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. It has been shown to modulate the activity of specific molecular targets, which can lead to significant biological effects. The exact pathways involved depend on the context of its application, but there are indications that it may act as an inhibitor or modulator of certain kinase pathways.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives containing the pyrazole moiety have been investigated for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. A study highlighted the potential of pyrazole derivatives as p38α kinase inhibitors, which play a role in inflammatory responses and cancer progression .

Antimicrobial Properties

Additionally, studies have suggested that azetidine-containing compounds possess antimicrobial activity. The presence of the azetidine ring may enhance the interaction with bacterial membranes or specific enzymes critical for bacterial survival. This property makes such compounds promising candidates for developing new antibiotics .

Neuroprotective Effects

There is emerging evidence that compounds like this compound could have neuroprotective effects. Research into similar structures has shown potential benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Inhibition of p38α Kinase

In a specific case study, a derivative of this compound was evaluated for its inhibitory effect on p38α kinase. The compound demonstrated significant inhibition with an IC50 value indicative of its potency, suggesting its potential as a therapeutic agent in treating diseases related to p38α dysregulation .

Case Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of several azetidine derivatives against common bacterial strains. The results showed that compounds similar to this compound exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Q & A

What are the optimal synthetic routes for 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole, and how do reaction conditions influence yield?

Basic

The synthesis of pyrazole derivatives often employs multi-step condensation reactions. For example, microwave-assisted methods (e.g., coupling hydrazines with propenones) can enhance reaction efficiency and yield compared to traditional heating . One-pot four-component reactions involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and isocyanides under neutral conditions offer a streamlined approach for functionalized pyrazoles, avoiding harsh purification steps . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometric ratios of intermediates. Yield optimization typically requires monitoring via TLC and adjusting catalyst loadings (e.g., acetic acid as a cyclization promoter) .

Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Basic

X-ray diffraction (XRD) is indispensable for confirming crystalline structure and spatial arrangement, as demonstrated in studies of diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole derivatives . Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., Boc-protected amines at ~1680–1720 cm⁻¹), while transmission electron microscopy (TEM) quantifies particle size and morphology . For hydrogen-bonding networks, single-crystal XRD (e.g., as used for 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid) reveals intermolecular interactions critical for stability .

How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?

Advanced

Discrepancies in bioactivity often stem from assay variability. For instance, cytotoxicity evaluations (e.g., IC₅₀ values) may differ due to cell line specificity (e.g., HeLa vs. MCF-7) or compound purity (>95% by HPLC recommended) . Cross-validation using multiple assays (e.g., MTT for viability, ELISA for inflammatory markers) is essential. Structural analogs with substituent variations (e.g., methyl vs. chloro groups) can clarify structure-activity relationships . Meta-analyses of pharmacological data should account for dosage ranges and solvent effects (e.g., DMSO toxicity thresholds) .

What computational strategies predict the reactivity of the Boc-protected azetidine moiety in nucleophilic environments?

Advanced

Density functional theory (DFT) calculations model charge distribution and transition states, revealing susceptibility to deprotection under acidic conditions . Molecular docking studies (e.g., using AutoDock Vina) assess steric hindrance from the Boc group during target binding, which may explain reduced bioactivity in certain configurations . Solvent-accessible surface area (SASA) analyses predict hydrolysis rates in aqueous media, guiding stability tests via NMR or HPLC .

How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Advanced

Controlled degradation studies in buffered solutions (pH 2–10) at 25–60°C, monitored via UV-Vis or LC-MS, identify degradation products (e.g., free azetidine or pyrazole fragments) . Accelerated stability testing (40°C/75% RH for 4 weeks) under ICH guidelines quantifies shelf life. Kinetic modeling (e.g., Arrhenius plots) extrapolates long-term stability, while XRD post-stress tests detect crystallinity loss .

What methodologies address low solubility in aqueous media for in vivo studies?

Advanced

Co-solvent systems (e.g., PEG-400/water) or cyclodextrin inclusion complexes enhance solubility without altering bioactivity . Prodrug strategies, such as esterification of carboxyl groups (e.g., ethyl esters), improve pharmacokinetics . Particle size reduction via nano-milling (confirmed by TEM) increases surface area for dissolution .

How can positional isomerism in analogs impact pharmacological outcomes?

Advanced

Isomerism (e.g., 3-methyl vs. 4-methyl substitution on benzyl rings) alters steric and electronic profiles, affecting target binding. Comparative studies using methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate vs. its 2- or 4-methyl analogs reveal differences in IC₅₀ values for kinase inhibition . ¹H-NMR coupling constants and NOESY spectra distinguish isomers, while molecular dynamics simulations predict conformational flexibility .

What are the best practices for scaling up synthesis without compromising purity?

Advanced

Continuous flow reactors minimize side reactions during scale-up, ensuring consistent yields . Process analytical technology (PAT), such as in-line FTIR, monitors intermediate formation in real time. Recrystallization from ethanol/water (7:3 v/v) removes impurities, validated by HPLC-DAD purity >99% . Design of experiments (DoE) optimizes parameters (e.g., residence time, temperature) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.